

Avoiding contamination in cell cultures when using Spiradine F

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Frequently Asked Questions (FAQs)

Q1: What is the primary cause of contamination when adding new reagents like **Spiradine F** to my cell culture?

A1: The most common source of contamination is not the reagent itself (if sourced from a reputable supplier), but rather the handling process. Contamination by bacteria, fungi, or mycoplasma can be introduced through improper aseptic technique during preparation and addition to the culture medium. This includes contact with non-sterile surfaces, pipette tips, or airborne particles in the biosafety cabinet.

Q2: How can I be sure my stock solution of **Spiradine F** is sterile?

A2: Reputable suppliers should provide reagents that are certified sterile. However, to ensure sterility, especially if you are preparing your own stock solution, it should be filter-sterilized using a 0.2 µm filter before its first use and before being aliquoted for storage.

Q3: I noticed a sudden color change and turbidity in my media after adding **Spiradine F**. What does this mean?

A3: A rapid change in media color (often to yellow) and visible cloudiness (turbidity) are classic signs of bacterial contamination. This suggests that bacteria were likely introduced during the process of adding **Spiradine F** to your culture. Fungal contamination can sometimes make the medium more alkaline (pinkish).



Q4: My cells look unhealthy, but the media is not turbid. Could **Spiradine F** be the cause?

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